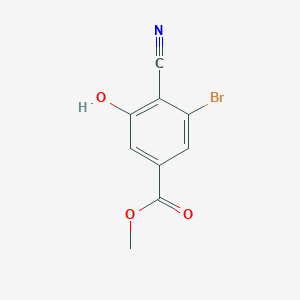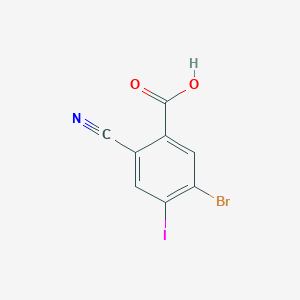
N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester
Vue d'ensemble
Description
N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester is a chemical compound with the molecular formula C_8H_12N_2O_4. It is a derivative of succinamic acid, where the carboxyl group is modified to a carboxymethyl group, and the molecule also contains a methyl ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester typically involves the following steps:
Starting Material: Begin with 2,2-dimethyl-succinic acid.
Activation: Activate the carboxyl group of the starting material using reagents like thionyl chloride (SOCl_2) to form the corresponding acid chloride.
N-Carboxymethylation: React the acid chloride with an amine source, such as glycine methyl ester, to introduce the N-carboxymethyl group.
Esterification: Finally, esterify the resulting compound using methanol in the presence of a catalyst like sulfuric acid (H_2SO_4).
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst.
Substitution: Nucleophiles such as alcohols or amines can be used, often with the aid of a strong acid or base.
Major Products Formed:
Oxidation Products: Carboxylic acids or their derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Different esters or amides.
Applications De Recherche Scientifique
N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: Use in the production of polymers or other materials where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism by which N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzymes by binding to their active sites, thereby affecting the biological pathway. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Succinamic acid: The parent compound without the N-carboxymethyl and methyl ester groups.
N-Carboxymethyl-succinamic acid: Similar to the compound but without the 2,2-dimethyl substitution.
Other esters of succinamic acid: Various esters with different alkyl or aryl groups.
Uniqueness: N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester is unique due to its specific structural features, which can influence its reactivity and interactions with biological targets. These features make it distinct from its related compounds and suitable for specialized applications.
Propriétés
IUPAC Name |
2-[(4-methoxy-3,3-dimethyl-4-oxobutanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,8(14)15-3)4-6(11)10-5-7(12)13/h4-5H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUMGRSIDDGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















